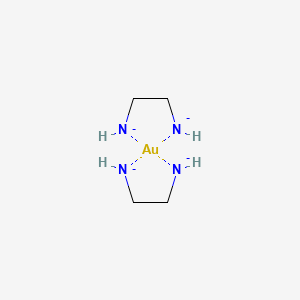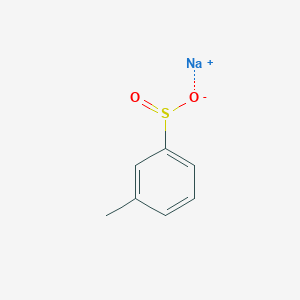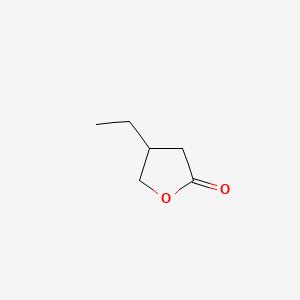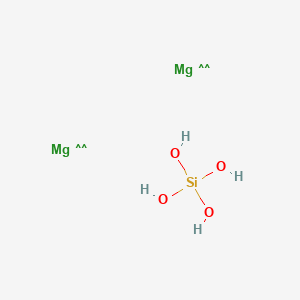
Forsterite (Mg2(SiO4))
描述
Forsterite, with the chemical formula magnesium silicate (Mg2(SiO4)), is a magnesium-rich end-member of the olivine solid solution series. It is commonly found in igneous and metamorphic rocks and has also been identified in meteorites and cometary dust . Forsterite crystallizes in the orthorhombic system and is known for its high melting point and excellent refractory properties .
准备方法
Synthetic Routes and Reaction Conditions: Forsterite can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves heating magnesium oxide (MgO) and silicon dioxide (SiO2) powders together at temperatures up to 1525°C . Another approach is the sol-gel method, where magnesium nitrate hexahydrate and tetraethyl orthosilicate are used as precursors. The mixture is hydrolyzed, dried, and calcined at temperatures ranging from 500°C to 1200°C to form forsterite .
Industrial Production Methods: In industrial settings, forsterite is often produced by mixing magnesium oxide and silicon dioxide in specific ratios and heating the mixture at high temperatures. This method ensures the formation of pure forsterite crystals, which are then used in various applications, including refractory materials and ceramics .
化学反应分析
Types of Reactions: Forsterite undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is relatively stable under normal conditions but can react with certain reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Forsterite can be oxidized in the presence of oxygen at high temperatures, leading to the formation of magnesium oxide and silicon dioxide.
Reduction: Reduction reactions involving forsterite are less common but can occur under specific conditions with reducing agents.
Substitution: Forsterite can undergo substitution reactions where magnesium ions are replaced by other metal ions, such as iron or manganese, leading to the formation of different olivine group minerals
Major Products Formed: The major products formed from these reactions include magnesium oxide, silicon dioxide, and various substituted olivine minerals, depending on the specific reaction conditions and reagents used .
科学研究应用
Forsterite has a wide range of scientific research applications due to its unique properties:
Biology and Medicine: Forsterite-based materials are being explored for biomedical applications, including bone implants and drug delivery systems, due to their biocompatibility and mechanical properties.
Industry: Forsterite is widely used in the refractory industry for manufacturing high-temperature-resistant materials.
作用机制
The mechanism of action of forsterite in various applications is primarily based on its structural and chemical properties. In biomedical applications, forsterite interacts with biological tissues through surface reactions, promoting cell adhesion and growth. In catalytic applications, forsterite provides active sites for chemical reactions, enhancing reaction rates and selectivity .
相似化合物的比较
Forsterite is often compared with other olivine group minerals, such as fayalite (iron silicate) and tephroite (manganese silicate). These minerals share similar crystal structures but differ in their metal ion composition:
Fayalite (Fe2(SiO4)): Fayalite is the iron-rich end-member of the olivine series and has different physical and chemical properties compared to forsterite.
Tephroite (Mn2(SiO4)): Tephroite is the manganese-rich end-member and exhibits unique properties due to the presence of manganese ions.
Forsterite’s uniqueness lies in its high magnesium content, which imparts specific properties such as high melting point, chemical stability, and biocompatibility, making it suitable for a wide range of applications .
属性
InChI |
InChI=1S/2Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUHFTWXYNJXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[Mg].[Mg] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Mg2O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164726 | |
| Record name | Forsterite (Mg2(SiO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15118-03-3 | |
| Record name | Forsterite (Mg2(SiO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forsterite (Mg2(SiO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Forsterite (Mg2(SiO4)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B3342227.png)

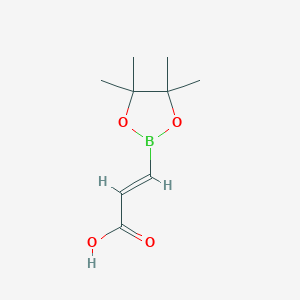

![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B3342257.png)

